molecular formula C10H14ClN B13862180 (2-Methyl-allyl)-phenyl-amine Hydrochloride

(2-Methyl-allyl)-phenyl-amine Hydrochloride

Cat. No.: B13862180
M. Wt: 183.68 g/mol
InChI Key: XCTXCFZPBWMCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-allyl)-phenyl-amine Hydrochloride is a chemical compound with the molecular formula C10H14NCl. It is a derivative of phenylamine, where the phenyl group is substituted with a (2-methyl-allyl) group. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-allyl)-phenyl-amine Hydrochloride typically involves the alkylation of phenylamine with (2-methyl-allyl) halides. One common method is the reaction of phenylamine with (2-methyl-allyl) chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or rhodium complexes, can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-allyl)-phenyl-amine Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: N-oxides of (2-Methyl-allyl)-phenyl-amine.

    Reduction: Corresponding amine derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

(2-Methyl-allyl)-phenyl-amine Hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Methyl-allyl)-phenyl-amine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The (2-methyl-allyl) group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Phenylamine: The parent compound, which lacks the (2-methyl-allyl) group.

    (2-Methyl-allyl)-amine: A simpler derivative without the phenyl group.

    N-Phenyl-2-propen-1-amine: A structurally similar compound with a different substitution pattern.

Uniqueness

(2-Methyl-allyl)-phenyl-amine Hydrochloride is unique due to the presence of both the phenyl and (2-methyl-allyl) groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

N-(2-methylprop-2-enyl)aniline;hydrochloride

InChI

InChI=1S/C10H13N.ClH/c1-9(2)8-11-10-6-4-3-5-7-10;/h3-7,11H,1,8H2,2H3;1H

InChI Key

XCTXCFZPBWMCNY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CNC1=CC=CC=C1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.